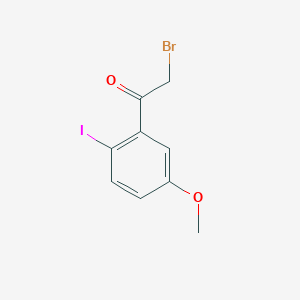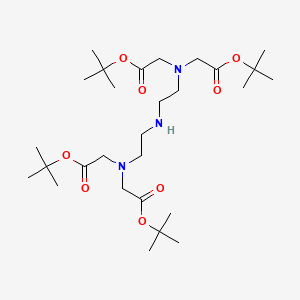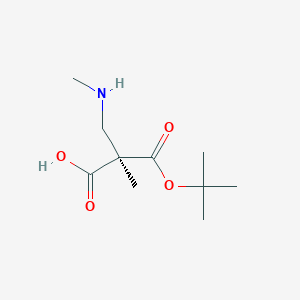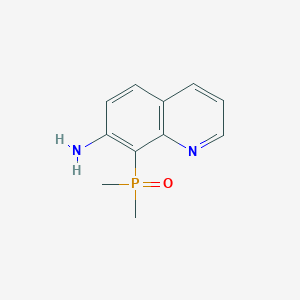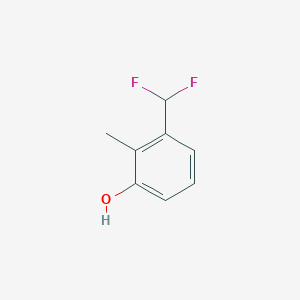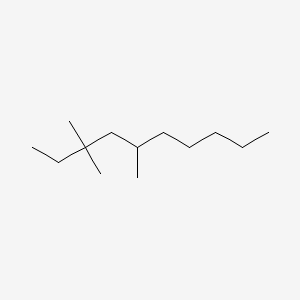![molecular formula C8H14O2S B12957057 3-Thiabicyclo[3.3.1]nonane 3,3-dioxide CAS No. 87947-24-8](/img/structure/B12957057.png)
3-Thiabicyclo[3.3.1]nonane 3,3-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Thiabicyclo[3.3.1]nonane 3,3-dioxide is a bicyclic organic compound that features a sulfur atom within its structure. This compound is part of a broader class of bicyclo[3.3.1]nonanes, which are known for their unique chemical properties and potential applications in various fields. The presence of the sulfur atom and the dioxide functional group imparts distinct reactivity and stability to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiabicyclo[3.3.1]nonane 3,3-dioxide typically involves the reaction of sulfur dichloride or sulfuryl chloride with 1,5-cyclooctadiene. This reaction proceeds through an electrophilic addition mechanism, where the sulfur-containing reagent adds across the double bonds of the cyclooctadiene to form the bicyclic structure . The reaction conditions often include the use of solvents like acetonitrile and water, and the reaction is carried out at room temperature to ensure high yields and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Thiabicyclo[3.3.1]nonane 3,3-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like azides and cyanides are commonly employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Azide and cyanide derivatives.
Aplicaciones Científicas De Investigación
3-Thiabicyclo[3.3.1]nonane 3,3-dioxide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Thiabicyclo[3.3.1]nonane 3,3-dioxide involves its ability to participate in various chemical reactions due to the presence of the sulfur atom and the dioxide functional group. The sulfur atom can form episulfonium intermediates, which are highly reactive and can be captured by nucleophiles . This reactivity is harnessed in synthetic applications to form complex molecules.
Comparación Con Compuestos Similares
Similar Compounds
9-Thiabicyclo[3.3.1]nonane 9,9-dioxide: Similar structure but with different substitution patterns.
2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: Contains chlorine atoms, which impart different reactivity.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: Contains additional sulfur atoms, leading to different chemical properties.
Uniqueness
3-Thiabicyclo[3.3.1]nonane 3,3-dioxide is unique due to its specific substitution pattern and the presence of the dioxide functional group. This imparts distinct reactivity and stability, making it valuable in various synthetic and research applications.
Propiedades
Número CAS |
87947-24-8 |
|---|---|
Fórmula molecular |
C8H14O2S |
Peso molecular |
174.26 g/mol |
Nombre IUPAC |
3λ6-thiabicyclo[3.3.1]nonane 3,3-dioxide |
InChI |
InChI=1S/C8H14O2S/c9-11(10)5-7-2-1-3-8(4-7)6-11/h7-8H,1-6H2 |
Clave InChI |
JDVVJUFZDNQVGL-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC(C1)CS(=O)(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


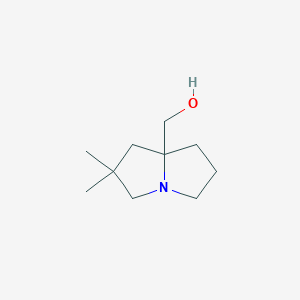
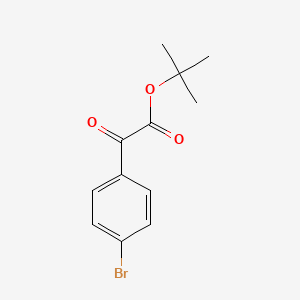
![Pyrrolo[3,4-b]pyrrole-2,5(1H)-dicarboxylic acid, hexahydro-, 5-(1,1-dimethylethyl) 2-ethyl ester, (2R,3aS,6aS)-rel-](/img/structure/B12956993.png)
![2-Bromo-7,8-dihydro-4H-thieno[3,2-b]azepin-5(6H)-one](/img/structure/B12956994.png)
